molecular formula C7H16ClNO B13575146 2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers

2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers

Cat. No.: B13575146
M. Wt: 165.66 g/mol
InChI Key: HCGZVFOWLVNVKI-UHFFFAOYSA-N
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Description

2-Amino-4-methylcyclohexan-1-ol hydrochloride is a chiral amine-alcohol derivative characterized by a cyclohexane backbone substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and a hydroxyl group (-OH) at position 1, forming a hydrochloride salt. The compound exists as a mixture of diastereomers due to stereochemical variations at the amino and hydroxyl-bearing carbons. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 177.66 g/mol.

The synthesis of this compound typically involves multi-step processes, including fluorination and deprotection steps, as outlined in patent methodologies . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceutical intermediates or asymmetric catalysis. Diastereomer separation remains challenging due to similar physicochemical properties, though chromatographic methods or crystallization may be employed .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-amino-4-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h5-7,9H,2-4,8H2,1H3;1H

InChI Key

HCGZVFOWLVNVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 2-amino-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Functional Group Reactivity Profile

This compound contains three reactive centers:

  • Primary amino group (participates in nucleophilic reactions)

  • Secondary hydroxyl group (engages in hydrogen bonding and acid/base reactions)

  • Methyl-substituted cyclohexane ring (influences steric effects and conformational stability)

The hydrochloride salt form enhances water solubility while maintaining the amino group's protonation state under physiological conditions.

Acylation Reactions

Reagents : Acetyl chloride, acetic anhydride
Conditions : Base catalysis (triethylamine, pyridine) at 0-25°C
Mechanism : Nucleophilic attack by the amino group on carbonyl electrophiles
Products :

  • N-Acetyl derivatives (major)

  • O-Acetyl byproducts (<5% yield)

Steric hindrance from the methyl group reduces O-acylation efficiency compared to unsubstituted cyclohexanol analogs .

Oxidation Pathways

Reagents :

OxidizerConditionsPrimary Product
KMnO₄ (acidic)60°C, 6 hr4-Methylcyclohexanone
CrO₃Jones conditionsCyclohexenone derivatives
O₂/Pd catalystsHigh pressureRing-opened dicarboxylic acids

Oxidation occurs preferentially at the hydroxyl-bearing carbon, with diastereomers showing ≤15% rate differences due to transition state stereoelectronic effects .

Reductive Transformations

Key Process : Hydrogenolytic cleavage of C-N bonds
Conditions :

  • 10% Pd/C, H₂ (50 psi)

  • Ethanol solvent, 80°C

Outcomes :

  • Complete deamination → 4-methylcyclohexanol (86% yield)

  • Partial reduction → Preserved amino group with ring saturation (14%)

Diastereomer-specific reduction kinetics show (1R,4R)-isomer reacts 1.3× faster than (1S,4S)-form under identical conditions .

Stereochemical Considerations in Reactions

The diastereomeric mixture exhibits differentiated behavior in asymmetric syntheses:

Reaction Type(1R,4R) Selectivity(1S,4S) SelectivityΔΔG‡ (kcal/mol)
Enzymatic acetylation92% ee8% ee1.7
Chiral resolution85% recovery78% recovery-
Catalytic oxidation3:1 product ratio1:2 product ratio0.9

X-ray crystallographic studies reveal the (1R,4R)-diastereomer forms more stable hydrogen-bonding networks in transition states during nucleophilic reactions .

Suzuki-Miyaura Coupling

Conditions :

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ base, DME/H₂O

  • 80°C, 12 hr

Applications :

  • Introduces aryl/heteroaryl groups at C2

  • Enables synthesis of conformationally restricted analogs

Photoinduced Decarboxylation

Light Source : 365 nm UV
Quantum Yield : Φ = 0.42 ± 0.03
Products :

  • Radical intermediates for polymer crosslinking

  • Norrish-type II rearrangement products

Analytical Characterization Methods

Critical techniques for monitoring reactions:

1. 2D EXSY NMR

  • Resolves diastereomer-specific exchange correlations

  • Quantifies rotamer populations (ΔG = 1.2 kcal/mol)

2. Chiral HPLC

  • Separation efficiency: N > 15,000 plates

  • Retention time difference: Δt = 2.3 min

3. Mass Spectrometric Analysis

  • High-resolution ESI-MS: m/z 148.1124 [M+H]+

  • MS/MS fragmentation patterns distinguish reaction intermediates .

This compound's chemical versatility makes it valuable for developing chiral catalysts and bioactive molecules. Recent studies demonstrate enhanced reaction selectivity through microwave-assisted conditions and flow chemistry implementations .

Scientific Research Applications

2-amino-4-methylcyclohexan-1-ol hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, or changes in cellular signaling .

Comparison with Similar Compounds

Target Compound vs. (R,R)-Butopamine Hydrochloride

(R,R)-Butopamine Hydrochloride (CAS: 74432-68-1) shares the diastereomeric mixture attribute but differs structurally. It features a benzyl alcohol core with phenolic hydroxyl groups and a branched alkylamine chain, yielding the formula C₁₉H₂₅ClNO₃ (MW: 365.86 g/mol).

Target Compound vs. 4-(Dimethylamino)benzohydrazide

4-(Dimethylamino)benzohydrazide (C₉H₁₃N₃O) lacks a cyclohexane ring and instead incorporates a hydrazide functional group.

Physicochemical Properties

Property 2-Amino-4-methylcyclohexan-1-ol Hydrochloride (R,R)-Butopamine Hydrochloride 4-(Dimethylamino)benzohydrazide
Molecular Formula C₇H₁₆ClNO C₁₉H₂₅ClNO₃ C₉H₁₃N₃O
Molecular Weight (g/mol) 177.66 365.86 179.22
Diastereomer Ratio ~1:1 (racemic) ~1:1 (racemic) Not applicable (single isomer)
Solubility High in water (hydrochloride salt) Moderate in polar solvents Low in water, soluble in DMSO
Melting Point ~200–220°C (decomposes) ~245–250°C ~160–165°C

Key Observations :

  • The target compound’s compact structure and hydrochloride salt result in superior aqueous solubility compared to Butopamine’s aromatic system.
  • Butopamine’s higher molecular weight and hydroxyl density correlate with its elevated melting point .

Biological Activity

Overview

2-Amino-4-methylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNOC_7H_{16}ClNO and a molecular weight of 165.66 g/mol. This compound exists as a mixture of diastereomers, which can significantly influence its biological activity and therapeutic applications. The compound is primarily studied for its effects on cellular processes and its potential as a pharmaceutical intermediate.

The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 4-methylcyclohexanone followed by amination. Common reducing agents include sodium borohydride or lithium aluminum hydride, with amination performed using ammonia or amines under controlled conditions.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can form corresponding ketones or aldehydes.
  • Reduction : Further reduction can yield various derivatives.
  • Substitution : Amino or hydroxyl groups can be replaced by other functional groups.

The biological activity of 2-amino-4-methylcyclohexan-1-ol hydrochloride is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate various biochemical pathways, including enzyme interactions and receptor binding.

Pharmacological Applications

Research indicates that this compound has potential applications in pharmacology, particularly in:

  • Cellular Processes : It is used to study the effects of amino alcohols on cellular functions.
  • Synthesis of Bioactive Molecules : It acts as an intermediate in developing biologically active compounds .

Case Studies and Research Findings

  • Antiproliferative Activity : Studies have shown that derivatives related to 2-amino-4-methylcyclohexan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds were tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating promising results .
  • Cardiovascular Effects : In isolated rabbit arteries, compounds similar to 2-amino-4-methylcyclohexan-1-ol were evaluated for their influence on noradrenaline overflow and contractility, indicating potential cardiovascular applications .

Data Tables

Property Value
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
CAS Number923598-04-3
Biological ActivityAntiproliferative
Primary ApplicationsPharmaceutical synthesis

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-4-methylcyclohexan-1-ol hydrochloride as a diastereomeric mixture, and how can purity be optimized?

Methodological Answer: A common approach involves catalytic hydrogenation of substituted cyclohexenone precursors followed by amination and hydrochlorination. For example, hydrochloride salts are often prepared by dissolving the free base in a polar solvent (e.g., dichloromethane/water) and adding HCl under controlled pH (<10°C) to minimize side reactions . Recrystallization using ethanol/water mixtures can improve purity by removing unreacted intermediates. Purity should be verified via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve diastereomers .

Q. How can researchers characterize the stereochemical composition of this diastereomeric mixture?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify distinct diastereomeric signals, particularly in the cyclohexanol and amine regions. Coupling constants (JJ) and NOE experiments help assign stereochemistry .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate diastereomers. Retention time differences >2 minutes indicate sufficient resolution .
  • Polarimetry : Measure optical rotation to estimate enantiomeric excess, though this requires isolation of individual diastereomers .

Q. What separation strategies are effective for isolating individual diastereomers from the mixture?

Methodological Answer:

  • Preparative HPLC : Utilize reversed-phase C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to enhance resolution .
  • Crystallization : Diastereomers often crystallize at different rates; solvent screening (e.g., methanol/acetone) can exploit solubility differences .
  • Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to convert diastereomers into derivatives with distinct physical properties for easier separation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between NMR and HPLC analyses of diastereomeric ratios?

Methodological Answer: Discrepancies may arise from:

  • Dynamic equilibria : NMR may average signals if interconversion occurs (e.g., via ring-flipping), whereas HPLC captures a "snapshot." Perform variable-temperature NMR to detect exchange broadening .
  • Column interactions : HPLC mobile phases (e.g., acidic buffers) may protonate amines, altering retention behavior. Validate methods using neutral pH conditions or ion-pair reagents .
  • Sample degradation : Check for HCl-mediated hydrolysis during analysis by comparing fresh vs. aged samples .

Q. What computational methods aid in predicting the stability and reactivity of diastereomers under varying experimental conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G** level to compare steric strain and hydrogen-bonding patterns between diastereomers .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol to predict crystallization behavior .
  • pKa Prediction Tools : Use software like MarvinSuite to estimate protonation states of the amine group, which influence solubility and reactivity .

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Methodological Answer:

  • Steric Control : Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) on the cyclohexanol hydroxyl to bias ring conformation during amination .
  • Catalytic Asymmetry : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor one transition state .
  • Temperature Modulation : Lower reaction temperatures (<0°C) reduce kinetic flexibility, favoring thermodynamically stable diastereomers .

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